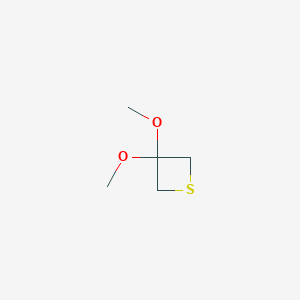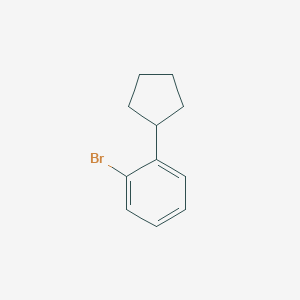
1-Bromo-2-cyclopentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopentylbenzene is an organic compound consisting of a benzene ring and a cyclopentane ring with a bromine atom attached to the benzene ring . It has a CAS Number of 59734-90-6 and a molecular weight of 225.13 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-cyclopentylbenzene consists of a benzene ring and a cyclopentane ring with a bromine atom attached to the benzene ring . The Inchi Code for this compound is 1S/C11H13Br/c12-11-8-4-3-7-10 (11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 .Physical And Chemical Properties Analysis
1-Bromo-2-cyclopentylbenzene is a liquid at room temperature . The physical form of this compound is liquid .Scientific Research Applications
Organic Synthesis
1-Bromo-2-cyclopentylbenzene can be used as a building block in organic synthesis . The bromine atom can act as a leaving group, allowing for various substitution reactions to occur. This makes it a versatile compound for creating a wide range of organic molecules.
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-2-cyclopentylbenzene could potentially be used as a precursor for the synthesis of new drugs . The cyclopentyl group and the benzene ring are common motifs in many biologically active compounds.
Material Science
In the field of material science, this compound could be used in the synthesis of new materials. The benzene ring could potentially be used to create pi-conjugated systems, which are often found in organic semiconductors .
Polymer Chemistry
In polymer chemistry, 1-Bromo-2-cyclopentylbenzene could be used as a monomer for the synthesis of new polymers . The bromine atom could potentially be used to initiate polymerization reactions.
Analytical Chemistry
This compound could also be used in analytical chemistry as a standard or reagent . Its well-defined structure and properties make it suitable for this purpose.
Environmental Science
In environmental science, 1-Bromo-2-cyclopentylbenzene could potentially be used in studies related to the fate and transport of brominated organic compounds in the environment .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety data sheet (SDS) provides more detailed safety information .
properties
IUPAC Name |
1-bromo-2-cyclopentylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDPIKOPJDSYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-cyclopentylbenzene | |
CAS RN |
59734-90-6 |
Source


|
| Record name | 1-bromo-2-cyclopentylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2941638.png)
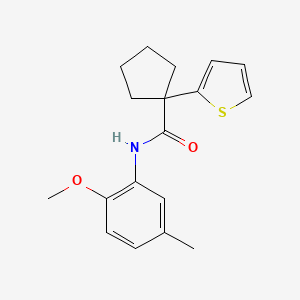
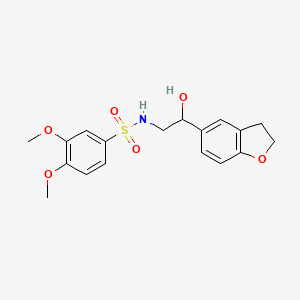
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)

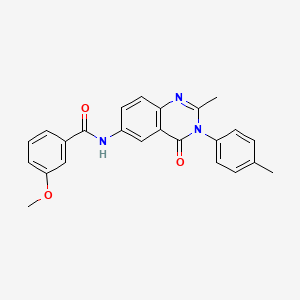
![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)
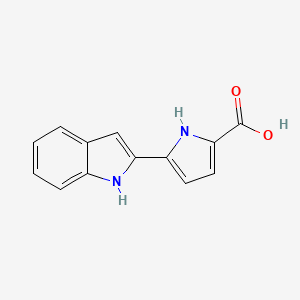
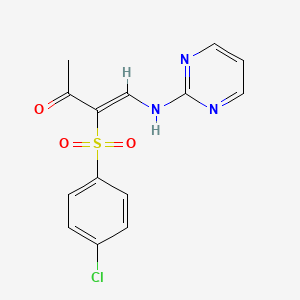
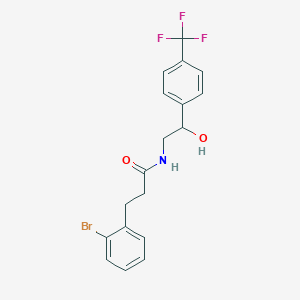
![2-[[4-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]phenyl]methoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2941654.png)

